molecular formula C21H28O5 B587964 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol CAS No. 230975-30-1

1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol

Cat. No. B587964
CAS RN: 230975-30-1
M. Wt: 360.45
InChI Key: JHRIEMFHIZBBOY-UHFFFAOYSA-N
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Description

“1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol” is a compound that shares part of its molecular skeleton with a large number of other β-blockers . It is also known as Metoprolol, a cardioselective β1-adrenergic blocking agent . It is commonly used to treat conditions such as angina pectoris, hypertension, and cardiac arrhythmias .


Molecular Structure Analysis

The molecular formula of “1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol” is C21H28O5 . Its molecular weight is 360.4 g/mol . The InChIKey of the compound is JHRIEMFHIZBBOY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 360.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 12 . The exact mass and monoisotopic mass of the compound are 360.19367399 g/mol .

Scientific Research Applications

  • Phthalocyanine Synthesis and Characterization : A study by Acar et al. (2012) involved the synthesis of new phthalocyanines using derivatives similar to 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. These phthalocyanines exhibited water solubility and were characterized for their aggregation behaviors, which is important for applications in materials science and possibly in dye-sensitized solar cells (Acar, Irfan et al., 2012).

  • Schiff Base Derivatives Synthesis and Analysis : Khalid et al. (2018) synthesized Schiff base derivatives of 1,3-Bis[(E)-(4-chlorobenzylidene)amino] propan-2-ol, among others. These compounds were analyzed for their equilibrium structure and electronic properties, contributing to the field of organic chemistry and materials science (Khalid, M. et al., 2018).

  • Antimicrobial and Antiradical Activity Studies : Čižmáriková et al. (2020) investigated the antimicrobial and antiradical activities of compounds including derivatives of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. This research is significant for medical and pharmaceutical applications, especially in developing new antimicrobial agents (Čižmáriková, R. et al., 2020).

  • Synthesis and Electropolymerization of Silicon Naphthalocyanines : Bıyıklıoğlu and Alp (2017) focused on synthesizing silicon naphthalocyanines using similar compounds for electropolymerization studies. These compounds showed potential for electronic and photonic applications due to their non-aggregated nature in various solvents (Bıyıklıoğlu, Z. & Alp, Hakan, 2017).

  • Zinc Complex Synthesis for Hydrolysis Studies : Research by Mochizuki et al. (2009) involved synthesizing zinc complexes with ligands similar to 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. They explored these complexes' ability to catalyze the hydrolysis of tris(p-nitrophenyl)phosphate, contributing to catalysis and enzyme mimicry studies (Mochizuki, K. et al., 2009).

  • Epoxy Resin Curing Investigations : Khalaf et al. (1987) researched the curing reactions of polyhydroxy epoxy resins, including 1,3-bis(2,4,6-trimethylol phenoxy)propan-2-ol, for materials science and engineering applications, particularly in developing new resins and coatings (Khalaf, M. N. et al., 1987).

Mechanism of Action

Target of Action

The compound 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol is a dimer of Metoprolol , which is a selective β1 receptor blocker . The primary targets of this compound are the β1-adrenergic receptors. These receptors play a crucial role in regulating heart rate, heart contractility, and blood pressure.

properties

IUPAC Name

1,3-bis[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-23-13-11-17-3-7-20(8-4-17)25-15-19(22)16-26-21-9-5-18(6-10-21)12-14-24-2/h3-10,19,22H,11-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRIEMFHIZBBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724419
Record name 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol

CAS RN

230975-30-1
Record name 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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